molecular formula C16H14ClNO5 B5847307 4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate

4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate

Cat. No.: B5847307
M. Wt: 335.74 g/mol
InChI Key: LSHJMMQCHHTZML-UHFFFAOYSA-N
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Description

4-{[(5-chloro-2-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CH223191 and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

CH223191 acts as a selective antagonist of AhR by binding to the receptor and preventing the binding of its natural ligands. This results in the inhibition of AhR-mediated gene expression and downstream signaling pathways. The exact mechanism by which CH223191 binds to AhR is still under investigation, but it is believed to involve the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the receptor's ligand-binding domain.
Biochemical and Physiological Effects
CH223191 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CH223191 can inhibit the activation of AhR by its natural ligands, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and prevent the induction of AhR-regulated genes. In vivo studies have shown that CH223191 can modulate the immune response, reduce inflammation, and protect against the development of certain types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CH223191 in lab experiments is its high selectivity for AhR. This allows researchers to specifically target AhR-mediated pathways without affecting other signaling pathways. However, one limitation of using CH223191 is its relatively low potency compared to other AhR antagonists, such as α-naphthoflavone.

Future Directions

There are several future directions for research on CH223191. One area of interest is the development of more potent AhR antagonists based on the structure of CH223191. Another area of interest is the investigation of the role of AhR in various physiological processes, such as the regulation of metabolism and the development of the immune system. Additionally, the potential use of CH223191 in the treatment of various diseases, such as cancer and autoimmune disorders, warrants further investigation.
Conclusion
In conclusion, CH223191 is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of AhR and has been shown to have a variety of biochemical and physiological effects. CH223191 has several advantages and limitations for lab experiments and there are several future directions for research on this compound. Overall, CH223191 has the potential to be a valuable tool in the investigation of AhR-mediated pathways and the development of new therapies for various diseases.

Synthesis Methods

The synthesis of CH223191 involves a multistep process that begins with the reaction of 5-chloro-2-hydroxybenzene-1-carboxylic acid with thionyl chloride to form 5-chloro-2-chlorocarbonylphenol. This intermediate is then reacted with 4-amino-2-methoxybenzoic acid to form CH223191. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

CH223191 has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the aryl hydrocarbon receptor (AhR), which is a ligand-activated transcription factor that plays a crucial role in the regulation of various physiological processes. AhR has been shown to be involved in the regulation of immune response, cell proliferation, and differentiation, as well as the metabolism of xenobiotics.

Properties

IUPAC Name

[4-[(5-chloro-2-hydroxyphenyl)carbamoyl]-2-methoxyphenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5/c1-9(19)23-14-6-3-10(7-15(14)22-2)16(21)18-12-8-11(17)4-5-13(12)20/h3-8,20H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHJMMQCHHTZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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